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Compound of Interest

Compound Name: 3-Oxokauran-17-oic acid

Cat. No.: B15591113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
kaurane diterpenoid, 3-Oxokauran-17-oic acid. While direct experimental spectra for this
specific compound are not readily available in the reviewed literature, this document compiles
and presents predicted and comparative data based on closely related analogs. This
information is intended to serve as a valuable reference for the identification, characterization,
and further investigation of this and similar natural products.

Chemical Structure and Properties

¢ |[UPAC Name: 3-oxo0-ent-kauran-17-oic acid

Chemical Formula: C20H3003

Molecular Weight: 318.45 g/mol

CAS Number: 151561-88-5

Natural Source: Isolated from the herbs of Croton laevigatus.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Oxokauran-17-oic
acid, derived from the analysis of structurally similar kaurane diterpenoids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts for 3-Oxokauran-17-oic acid are based on data
reported for methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16(3-kauran-19-oate. The
presence of a ketone at C-3 and a carboxylic acid at C-17 will be the key differentiating

features.

Table 1: Predicted 3C NMR Data for 3-Oxokauran-17-oic acid (in CDCIs)
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Carbon No. Predicted Chemical Shift () ppm
1 ~38.9
2 ~34.0
3 ~216.0
4 ~47.5
5 ~55.0
6 ~20.5
7 ~40.0
8 ~43.0
9 ~54.0
10 ~39.0
11 ~18.0
12 ~32.0
13 ~45.0
14 ~38.0
15 ~48.0
16 ~60.0
17 ~180.0
18 ~27.0
19 ~21.0
20 ~15.0

Table 2: Predicted *H NMR Data for 3-Oxokauran-17-oic acid (in CDCIs)
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Predicted Chemical Shift

Proton Multiplicity
(3) ppm

H-18 ~1.15 s

H-19 ~1.05 S

H-20 ~0.85 S

H-16 ~2.50 m

Note: The chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Oxokauran-17-oic acid is expected to show characteristic absorption
bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl
group of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for 3-Oxokauran-17-oic acid

Functional Group Predicted Wavenumber (cm~?)
O-H stretch (Carboxylic acid) 3300-2500 (broad)

C=0 stretch (Ketone) ~ 1710

C=0 stretch (Carboxylic acid) ~ 1700

C-O stretch ~ 1250

Mass Spectrometry (MS)

The mass spectrum of 3-Oxokauran-17-oic acid is expected to show a molecular ion peak
corresponding to its molecular weight. Fragmentation patterns are likely to involve the loss of
water, carbon monoxide, and cleavage of the diterpene skeleton.

Table 4: Predicted Mass Spectrometry Data for 3-Oxokauran-17-oic acid
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lon Predicted m/z
[M]* 318.2195
[M-H20]* 300.2089
[M-COJ* 290.2246
[M-COOH]* 273.2218

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic

analysis of kaurane diterpenoids from plant material.

Isolation and Purification

Caption: General workflow for the isolation of 3-Oxokauran-17-oic acid.

Spectroscopic Analysis

NMR Spectroscopy: *H and *3C NMR spectra would be recorded on a Bruker Avance
spectrometer (e.g., 400 or 500 MHz for *H and 100 or 125 MHz for 13C) using CDCIs as the
solvent and TMS as the internal standard. 2D NMR experiments such as COSY, HSQC, and
HMBC would be performed to establish the complete structure and assign all proton and
carbon signals.

IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR)
spectrometer, typically using the KBr pellet technique or as a thin film.

Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an
electrospray ionization (ESI) or fast atom bombardment (FAB) source on a time-of-flight
(TOF) or magnetic sector mass spectrometer to determine the exact mass and elemental
composition.

Logical Relationship of Spectroscopic Data
Interpretation
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Spectroscopic Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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